
2-(3-Methoxyphenoxy)ethanamine-d3
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“2-(3-Methoxyphenoxy)ethanamine-d3” is a stable isotope-labeled compound with the molecular formula C9H10D3NO2 and a molecular weight of 170.22 . It is used in various fields such as metabolic research, environmental studies, clinical diagnostics, and organic chemistry .
Synthesis Analysis
The synthesis of “2-(3-Methoxyphenoxy)ethanamine-d3” involves strict process parameter control to ensure product quality . The exact synthesis process is not provided in the search results, but it’s likely that it involves the reaction of a methoxyphenol derivative with ethanamine under controlled conditions.Molecular Structure Analysis
The IUPAC name for this compound is 2-[3-(trideuteriomethoxy)phenoxy]ethanamine . The canonical SMILES structure is COC1=CC(=CC=C1)OCCN . The InChI structure is InChI=1S/C9H13NO2/c1-11-8-3-2-4-9(7-8)12-6-5-10/h2-4,7H,5-6,10H2,1H3/i1D3 .properties
CAS RN |
1329503-23-2 |
|---|---|
Product Name |
2-(3-Methoxyphenoxy)ethanamine-d3 |
Molecular Formula |
C9H13NO2 |
Molecular Weight |
170.226 |
IUPAC Name |
2-[3-(trideuteriomethoxy)phenoxy]ethanamine |
InChI |
InChI=1S/C9H13NO2/c1-11-8-3-2-4-9(7-8)12-6-5-10/h2-4,7H,5-6,10H2,1H3/i1D3 |
InChI Key |
MWOLPDQWBBJNJU-FIBGUPNXSA-N |
SMILES |
COC1=CC(=CC=C1)OCCN |
synonyms |
2-(m-Methoxyphenoxy)ethylamine-d3; |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Isoxazolo[4,3-G]indolizine](/img/structure/B588748.png)
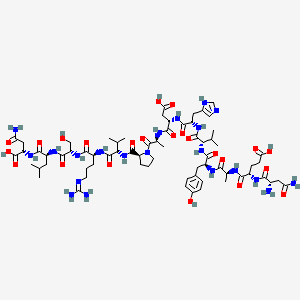
![1,3-Bis[2-(2,4-dichlorophenyl)-2-oxoethyl]-2,3-dihydro-1H-imidazol-1-ium chloride](/img/structure/B588750.png)
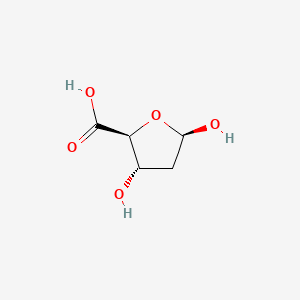
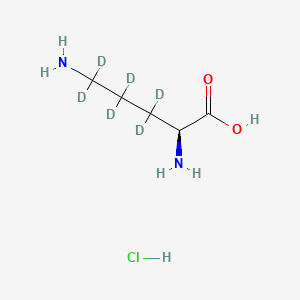
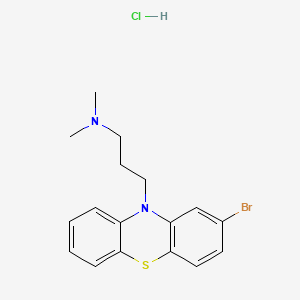
![2-(Methylthio)-1-vinyl-1H-benzo[d]imidazole](/img/structure/B588756.png)
![sodium;4-[[1-(3-chlorophenyl)-3-methyl-5-oxopyrazol-4-id-4-yl]diazenyl]-3-hydroxy-N-methylbenzenesulfonamide;chromium](/img/structure/B588761.png)
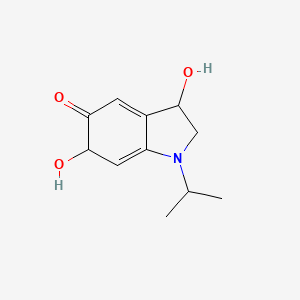
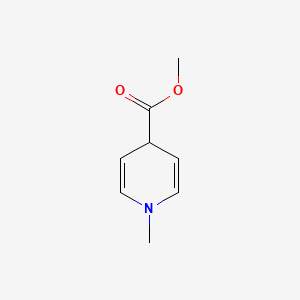
![1-methyloxazolo[5,4-b]pyridin-2(1H)-one](/img/structure/B588770.png)